molecular formula C14H22Cl2N2 B11839399 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

Cat. No.: B11839399
M. Wt: 289.2 g/mol
InChI Key: UNTFDLRLODWCRF-UHFFFAOYSA-N
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Description

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its unique spirocyclic structure, which includes a benzyl group and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-5,8-diazaspiro[2.6]nonane
  • 5-Benzyl-5,8-diazaspiro[2.6]nonane monohydrochloride
  • 5-Benzyl-5,8-diazaspiro[2.6]nonane trihydrochloride

Uniqueness

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are critical .

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

8-benzyl-5,8-diazaspiro[2.6]nonane;dihydrochloride

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-8-15-11-14(12-16)6-7-14;;/h1-5,15H,6-12H2;2*1H

InChI Key

UNTFDLRLODWCRF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCCN(C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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